molecular formula C20H21ClFN3O3S B2700964 N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923227-47-8

N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2700964
CAS No.: 923227-47-8
M. Wt: 437.91
InChI Key: VTSFYHZNOZXXKQ-UHFFFAOYSA-N
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Description

N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a small-molecule compound featuring a pyrazole core substituted with a 2-chloro-6-fluorophenyl group at position 5 and a butyryl group at position 1. The phenyl ring at position 4 is further functionalized with a methanesulfonamide group.

Properties

IUPAC Name

N-[4-[2-butanoyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-3-5-19(26)25-18(20-15(21)6-4-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(2,27)28/h4,6-11,18,24H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFYHZNOZXXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound , N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, features several key structural components:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic properties.
  • Chlorophenyl and Fluorophenyl Groups : These substituents can enhance the lipophilicity and bioactivity of the compound.
  • Methanesulfonamide moiety : Often associated with antibacterial and antiviral activities.

Biological Activities

Based on the presence of these functional groups, similar compounds have been studied for a variety of biological activities:

  • Anticancer Activity : Compounds containing pyrazole rings have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial properties. Compounds with this moiety are often effective against a range of bacterial infections.

Case Studies

While specific case studies on the exact compound may not be available, research on related pyrazole and sulfonamide derivatives provides insight into potential biological activities:

  • Study on Pyrazole Derivatives : Research has demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human breast cancer cells (MCF-7), suggesting potential as anticancer agents.
  • Anti-inflammatory Research : A study highlighted that compounds with a pyrazole core showed inhibition of COX-2 activity, indicating their potential use in treating inflammatory diseases.

Research Findings

Research findings regarding similar compounds indicate:

  • Structure-Activity Relationship (SAR) : Modifications in the phenyl groups significantly affect biological activity. For instance, introducing halogen atoms can enhance potency and selectivity.
  • Pharmacokinetics : Studies suggest that compounds with higher lipophilicity tend to have better absorption and distribution profiles, impacting their efficacy in vivo.

Data Table

PropertyValue
Molecular FormulaC25H24ClF2N5O2S
Molecular Weight491.99 g/mol
SolubilitySoluble in DMSO
LogP (octanol-water)3.5
Anticipated BioavailabilityModerate

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Methanesulfonamide Derivatives

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

This compound, identified in antiviral docking studies, shares the pyrazole core and methanesulfonamide group but differs in substituents:

  • Position 1 : Benzoyl (aromatic acyl) vs. butyryl (aliphatic acyl) in the target compound.
  • Position 5 : 2-Ethoxyphenyl (electron-donating ethoxy group) vs. 2-chloro-6-fluorophenyl (electron-withdrawing halogens).
  • Phenyl substitution : Position 3 vs. position 4 in the target.

Implications : The 2-chloro-6-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in viral proteins due to increased lipophilicity, while the butyryl group could improve metabolic stability compared to benzoyl .

N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Another analog from the same study, this compound features a reversed pyrazole substitution pattern and a 2-ethoxyphenyl group.

Ethanesulfonamide Analogs

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

This compound () replaces the methanesulfonamide with ethanesulfonamide and introduces a 3-chlorophenylsulfonyl group at position 1. Key differences include:

  • Sulfonamide chain : Ethanesulfonamide (longer alkyl chain) vs. methanesulfonamide (shorter chain).
  • Position 1 substituent : Sulfonyl group vs. butyryl.

Agrochemical Sulfonamide Derivatives

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

A triazole-based herbicide with methanesulfonamide, sulfentrazone highlights the versatility of sulfonamide groups. Unlike the target compound, its triazole core and dichlorophenyl substituents are optimized for plant enzyme inhibition, whereas the pyrazole core in the target may target viral proteins .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Sulfonamide Position Bioactivity (Reported)
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Pyrazole Butyryl 2-chloro-6-fluorophenyl 4-phenyl Not reported (Inferred antiviral)
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Pyrazole Benzoyl 2-ethoxyphenyl 3-phenyl Antiviral (Monkeypox DPol)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide Pyrazole 3-Chlorophenylsulfonyl 2-fluorophenyl 4-phenyl Not reported
Sulfentrazone Triazole Difluoromethyl Dichlorophenyl 5-phenyl Herbicidal

Research Findings and Implications

  • Substituent Effects : The 2-chloro-6-fluorophenyl group in the target compound likely enhances target binding through halogen bonding, as seen in similar antiviral compounds . The butyryl group may offer metabolic advantages over benzoyl or sulfonyl groups due to reduced oxidation susceptibility.
  • Sulfonamide Positioning : Methanesulfonamide at the 4-phenyl position (target compound) may optimize steric alignment with viral protein active sites compared to 3-phenyl analogs .
  • Unanswered Questions : While docking and molecular dynamics (MD) simulations support the stability of related compounds , experimental data on the target compound’s efficacy and toxicity are needed.

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